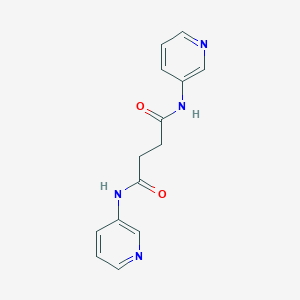

N,N'-bis(pyridin-3-yl)butanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-bis(pyridin-3-yl)butanediamide” is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N,N’-bis(pyridin-3-yl)butanediamide” involves two pyridine rings connected by a butanediamide group . The carbonyl functional groups are antiperiplanar . In the crystal structure, N-H⋯O and O-H⋯N hydrogen bonds connect the components into a three-dimensional network .Physical And Chemical Properties Analysis

“N,N’-bis(pyridin-3-yl)butanediamide” has a molecular weight of 270.29 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results .Applications De Recherche Scientifique

Chemodivergent Synthesis

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free, making it a promising method for synthesizing these structures .

Pharmacokinetic Profiles and Biological Activity

The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown significant biological activities, including anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Spin Crossover (SCO) Complexes

N,N’-disubstituted bis(pyrazol-3-yl)pyridine, a related compound, has been used in the synthesis of spin-crossover (SCO) complexes . These complexes have switchable magnetic, optical, mechanical, and polyfunctional properties, making them useful in a variety of applications, including displays, switches, memory devices, sensors, thermometers, and contrast agents in magnetic resonance imaging .

Electrochromic Derivatives

The compound can be used in the synthesis of new electrochromic derivatives of 3-aryl-4,5-bis(pyridin-4-yl)isoxazole . These derivatives have interesting electrochemical characteristics and can be reversibly colored into brown upon the application of a voltage of 1.5 V .

Propriétés

IUPAC Name |

N,N'-dipyridin-3-ylbutanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-13(17-11-3-1-7-15-9-11)5-6-14(20)18-12-4-2-8-16-10-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDYSEKJIOTTTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCC(=O)NC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(pyridin-3-yl)butanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-Dichlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B439391.png)

![N-{4-[(4-fluorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B439434.png)

![5-bromo-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439449.png)

![dimethyl 2-[(9H-xanthen-9-ylcarbonyl)amino]terephthalate](/img/structure/B439466.png)

![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B439483.png)

![3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B439543.png)

![1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B439600.png)